molecular formula C30H34ClN2O2RuS B8203654 N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride

Cat. No.: B8203654
M. Wt: 623.2 g/mol
InChI Key: BABSEZBJIPZYQB-AGEKDOICSA-M
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Preparation Methods

The synthesis of compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” involves the coordination of ruthenium with N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide and 1,3,5-trimethylbenzene. The reaction typically occurs in the presence of a chloride source. The preparation methods can vary, but common synthetic routes include:

    One-step carbonization: This method involves direct carbonization of the precursor materials under controlled conditions.

    Two-step carbonization: This involves an initial carbonization step followed by further treatment to achieve the desired product.

    Hydrothermal methods: These methods use high-temperature and high-pressure water to facilitate the reaction.

    Template methods: These involve using a template to guide the formation of the desired structure.

Chemical Reactions Analysis

Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Coordination reactions: These involve the formation of coordination complexes with metals.

Scientific Research Applications

Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug delivery agent and in photodynamic therapy.

    Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” involves its ability to form coordination complexes with various molecular targets. The ruthenium center can interact with biological molecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21,23H,22H2,1H3;4-6H,1-3H3;1H;/q;;;+1/p-1/t20-,21-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABSEZBJIPZYQB-AGEKDOICSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34ClN2O2RuS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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